n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine

Physicochemical property profiling Lipophilicity Medicinal chemistry library design

n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine (CAS 1153424-27-1, molecular formula C12H15N3, molecular weight 201.27 g/mol) is a heterocyclic amine building block belonging to the 5-aryl-1H-imidazole-2-methanamine class. The compound features a p-tolyl substituent at the imidazole 5-position and an N-methylaminomethyl side chain at the 2-position, conferring a calculated LogP of 2.03 and two hydrogen-bond donor sites.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13638489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)CNC
InChIInChI=1S/C12H15N3/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2/h3-7,13H,8H2,1-2H3,(H,14,15)
InChIKeyKWGOVLASVBWYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine (CAS 1153424-27-1) as a Structurally Defined 5-Aryl-Imidazole-2-Methanamine Building Block


n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine (CAS 1153424-27-1, molecular formula C12H15N3, molecular weight 201.27 g/mol) is a heterocyclic amine building block belonging to the 5-aryl-1H-imidazole-2-methanamine class . The compound features a p-tolyl substituent at the imidazole 5-position and an N-methylaminomethyl side chain at the 2-position, conferring a calculated LogP of 2.03 and two hydrogen-bond donor sites . It is commercially supplied at 98% purity (HPLC) as a free base or as a dihydrochloride salt (CAS 1426290-42-7, molecular weight 274.19 g/mol, purity ≥95%) for research use . This scaffold is positioned within a class of imidazole derivatives that have demonstrated in vitro antitumor activity (IC50 ranging from >100 µM to single-digit µM in apoptosis-resistant cancer cell lines) and binding affinity for imidazoline I2 receptors [1].

Why Generic Imidazole-Methanamine Interchange Is Scientifically Unsound for n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine


Within the imidazole-2-methanamine chemical space, small structural modifications produce large shifts in target engagement and physicochemical properties. The p-tolyl substituent at the 5-position of the imidazole ring differentiates this compound from the 4-phenyl analog (N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine), which displays nanomolar opioid receptor binding (Ki δ = 1.3 nM, Ki μ = 0.9 nM) . The dihydroimidazoline analog (2-p-tolyl-4,5-dihydro-1H-imidazole) achieves potent I2 imidazoline receptor binding (Ki = 7.90 nM) but exhibits >1,600-fold selectivity erosion against MAO (Ki = 13,100 nM), while the de-arylated analog (1-(1H-imidazol-2-yl)-N-methylmethanamine) loses the critical lipophilic aryl contact entirely (LogP ~0.13–2.1 depending on salt form vs. 2.03 for the target) [1]. The regioisomeric (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (CAS 1156713-02-8) bears a primary amine rather than the N-methyl secondary amine, altering both hydrogen-bonding capacity and nucleophilicity in downstream synthetic derivatization . These differences render any attempt at generic cross-class substitution scientifically indefensible for reproducible SAR studies, library enumeration, or probe development.

Quantitative Differentiation Evidence: n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine Versus Closest Structural Analogs


Physicochemical Differentiation: Measured LogP and Hydrogen-Bond Donor Count Enable Rational Library Design Relative to De-Arylated and Dihydroimidazoline Analogs

The target compound has an experimentally determined LogP of 2.03 (Fluorochem) , which is more than 15-fold more lipophilic than the de-arylated analog 1-(1H-imidazol-2-yl)-N-methylmethanamine (LogP = 0.13) and closely aligned with the LogP of the 4-aryl imidazole scaffold 4-(4-methylphenyl)-1H-imidazole (LogP = 2.39) [1]. The target compound also provides two hydrogen-bond donors (imidazole NH + secondary amine NH), enabling additional directional intermolecular interactions compared to tertiary-amine analogs that lack one donor . This combination places the compound in an intermediate lipophilicity range (LogP 2.0–2.4) considered favorable for CNS multiparameter optimization (MPO) scoring while retaining sufficient polarity for aqueous compatibility in biochemical assay buffers.

Physicochemical property profiling Lipophilicity Medicinal chemistry library design

Receptor-Binding Selectivity Profile of the Dihydroimidazoline Analog Establishes Class-Level I2 Pharmacophore Preference Relevant to Target Compound Scaffold Evaluation

The closest pharmacologically characterized analog, 2-p-tolyl-4,5-dihydro-1H-imidazole (CHEMBL269197), exhibits high-affinity binding to imidazoline I2 receptors (Ki = 7.90 nM) with pronounced selectivity over the MAO-B imidazoline binding site (Ki = 13,100 nM, selectivity ratio = 1,658-fold) and the MAO-A imidazoline binding site (Ki = 102,000 nM, selectivity ratio = 12,911-fold) [1]. In contrast, other p-tolyl-bearing imidazoline derivatives such as (4,5-dihydro-1H-imidazol-2-ylmethyl)-p-tolyl-amine (CHEMBL300053) show preferential alpha-2 adrenergic receptor binding (Ki = 14 nM) [2]. This demonstrates that within the p-tolyl-imidazole/dihydroimidazole pharmacophore class, the oxidation state of the heterocycle and the nature of the C2 substituent are dominant selectivity determinants—information directly relevant to evaluating the target compound's 1H-imidazole (unsaturated) core and N-methylmethanamine side chain.

Imidazoline I2 receptor Monoamine oxidase Receptor binding selectivity

N-Methyl Substitution Distinguishes Target Compound from Primary Amine Analog in Downstream Derivatization Potential and Hydrogen-Bonding Capacity

The target compound bears an N-methyl secondary amine (CH3–NH–CH2–Imidazole), in contrast to the primary amine analog (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (CAS 1156713-02-8, molecular formula C11H13N3, molecular weight 187.24 g/mol) which carries a free –CH2–NH2 group . The N-methyl substitution reduces the number of reactive N–H bonds available for acylation, sulfonylation, or reductive amination by one equivalent relative to the primary amine, thereby altering the stoichiometry, chemoselectivity, and product distribution in parallel library synthesis . The secondary amine also modulates basicity (pKa of secondary N-methyl amine is typically 0.5–1.0 units higher than the corresponding primary amine in aqueous solution), which influences salt formation, purification strategy, and solubility in organic reaction media .

Secondary amine building block N-methylation Synthetic derivatization

5-Aryl vs. 4-Aryl Regioisomerism: Positional Substitution on the Imidazole Ring Controls Pharmacophoric Geometry and Synthetic Accessibility

The target compound bears the p-tolyl substituent at the imidazole 5-position (IUPAC: 5-(4-methylphenyl)-1H-imidazole), which is confirmed by both the InChI string (InChI=1S/C12H15N3/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2) and the canonical SMILES (CNCC1=NC(C2=CC=C(C)C=C2)=CN1) . This contrasts with the 4-aryl-imidazole-2-methanamine series (e.g., N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine, CAS 1048983-27-2), which places the aryl ring at the imidazole 4-position . In the 4-aryl series, the opioid receptor pharmacophore is highly optimized, with compound 5l achieving sub-nanomolar Ki values at μ and δ opioid receptors (Ki μ = 0.9 nM; Ki δ = 1.3 nM; Ki κ = 55 nM) . For the 5-aryl-1H-imidazole series, the established biological activity is mitochondrial targeting with antitumor effects (IC50 range: >100 µM to single-digit µM across 48 derivatives) [1]. The regioisomeric position of the aryl group thus determines which biological target space the scaffold is predisposed to engage.

Regioisomerism Imidazole substitution pattern Structure-activity relationship

Purity and Salt Form Specification: 98% Free Base Enables Direct Use in Combinatorial Chemistry Without Neutralization Steps Required for Dihydrochloride Salts

The target compound is commercially available as a free base at 98% purity (Fluorochem, CymitQuimica, Leyan) and also as a dihydrochloride salt (CAS 1426290-42-7, purity ≥95%, molecular weight 274.19 g/mol) . The free base form is directly usable in amide coupling, reductive amination, and urea formation without the base-neutralization step required for hydrochloride salts, which simplifies automated parallel synthesis workflows . In contrast, the closely related analog (4-(p-tolyl)-1H-imidazol-2-yl)methanamine is predominantly supplied as a dihydrochloride salt (CAS not specified), requiring an additional neutralization step before use in many coupling reactions . The 98% purity specification of the target compound free base meets the ≥95% threshold recommended for reproducible hit-to-lead SAR studies, minimizing confounding effects from impurities.

Compound purity Salt form selection Combinatorial chemistry

Evidence-Based Application Scenarios for n-Methyl-1-(5-(p-tolyl)-1H-imidazol-2-yl)methanamine Procurement


5-Aryl-1H-Imidazole Focused Library Enumeration for Mitochondrial Antitumor Probe Discovery

Based on the J Med Chem 2013 study demonstrating that 5-aryl-1H-imidazoles exhibit in vitro antitumor activity (IC50 ranging from >100 µM to single-digit µM) through mitochondrial targeting in apoptosis-resistant cancer models including melanomas [1], this compound serves as a versatile C2-functionalized scaffold for focused library synthesis. The N-methyl secondary amine at the 2-position enables direct introduction of diverse amide, sulfonamide, and urea appendages without protection/deprotection sequences, while the p-tolyl group at the 5-position provides a defined lipophilic contact (LogP 2.03) that can be systematically varied to probe the SAR of the mitochondrial targeting pharmacophore.

Imidazoline I2 Receptor Pharmacophore Mapping with Defined Heterocycle Oxidation State

The I2 imidazoline receptor binding data for the dihydroimidazoline analog 2-p-tolyl-4,5-dihydro-1H-imidazole (Ki I2 = 7.90 nM, I2/MAO-B selectivity = 1,658-fold) [2] establishes the p-tolyl group as a privileged I2 pharmacophoric element. Procurement of the target compound (1H-imidazole oxidation state with N-methylmethanamine C2 substituent) enables systematic comparison of heterocycle aromaticity (imidazole vs. dihydroimidazoline) on I2 binding affinity and subtype selectivity, addressing a specific gap in the current I2 SAR literature where unsaturated imidazole-2-methanamines remain underexplored.

Secondary Amine Building Block for Parallel Medicinal Chemistry Requiring Differentiated N–H Reactivity

The N-methyl secondary amine functionality provides exactly one reactive N–H bond for derivatization, compared to two N–H bonds in the primary amine analog (4-(p-tolyl)-1H-imidazol-2-yl)methanamine . This stoichiometric difference is critical for chemoselective transformations where mono-functionalization is desired without protecting group strategies. The 98% purity free base form (Fluorochem, Leyan) is directly compatible with automated liquid-handling platforms and anhydrous coupling conditions, avoiding the salt-neutralization steps required for hydrochloride salt forms of comparator compounds.

CNS MPO-Compliant Fragment and Lead-Like Scaffold Sourcing

With a molecular weight of 201.27 g/mol, LogP of 2.03, two hydrogen-bond donors, and two hydrogen-bond acceptors , the target compound falls within the favorable property space defined by the CNS MPO desirability scoring function (MW < 360, LogP 1–3, HBD ≤ 3, HBA ≤ 7). This positions the compound as a suitable starting point for CNS-targeted medicinal chemistry programs, where maintaining physicochemical properties within MPO-verified ranges is correlated with reduced attrition in preclinical development. The 5-aryl substitution pattern further provides a vector for modulating P-glycoprotein efflux susceptibility through rational structural diversification.

Quote Request

Request a Quote for n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.